4-Fluoro-N-methyl-N-(4-(6-(methylamino)pyrimidin-4-yl)-1,3-thiazol-2-yl)benzamide
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Overview
Description
4-Fluoro-N-methyl-N-(4-(6-(methylamino)pyrimidin-4-yl)-1,3-thiazol-2-yl)benzamide is a compound of interest in the field of medicinal chemistry, particularly for its potential applications in positron emission tomography (PET) imaging. This compound has been studied for its ability to act as a radioligand, which can be used to visualize and measure biological processes in the brain.
Preparation Methods
The synthesis of 4-Fluoro-N-methyl-N-(4-(6-(methylamino)pyrimidin-4-yl)-1,3-thiazol-2-yl)benzamide involves several steps. One method involves the reaction of 4-fluorobenzenesulfonyl chloride with methylamine hydrochloride and triethylamine in tetrahydrofuran (THF) at room temperature for five days . This reaction yields N-methyl-4-fluorobenzenesulfonamide, which can then be further reacted with other reagents to form the desired compound.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, which can alter its chemical structure and properties.
Common Reagents and Conditions: Typical reagents used in these reactions include methylamine hydrochloride, triethylamine, and THF. The reaction conditions often involve room temperature and extended reaction times.
Scientific Research Applications
4-Fluoro-N-methyl-N-(4-(6-(methylamino)pyrimidin-4-yl)-1,3-thiazol-2-yl)benzamide has several scientific research applications:
PET Imaging: This compound is used as a radioligand for PET imaging of brain metabotropic glutamate receptor 1 (mGluR1).
Drug Development: The compound’s ability to bind to specific receptors makes it a valuable tool in the development of new drugs targeting neurological disorders.
Biomedical Research: It is used in various studies to understand the role of mGluR1 in different physiological and pathological processes.
Mechanism of Action
The mechanism of action of 4-Fluoro-N-methyl-N-(4-(6-(methylamino)pyrimidin-4-yl)-1,3-thiazol-2-yl)benzamide involves its binding to the metabotropic glutamate receptor 1 (mGluR1) in the brain. This binding allows the compound to act as a radioligand, enabling the visualization of mGluR1 distribution and density through PET imaging. The molecular targets and pathways involved include the mGluR1 receptor and its associated signaling pathways .
Comparison with Similar Compounds
Similar compounds to 4-Fluoro-N-methyl-N-(4-(6-(methylamino)pyrimidin-4-yl)-1,3-thiazol-2-yl)benzamide include other radioligands used for PET imaging, such as:
[(18)F]FIMX: Another radioligand used for PET imaging of mGluR1.
N-(3,4-Dimethoxyphenyl)-2-((2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl)thio)acetamide: A pyrimidine derivative investigated for its anticonvulsant activity.
These compounds share structural similarities and are used in similar applications, but each has unique properties that make it suitable for specific research purposes.
Properties
CAS No. |
932737-71-8 |
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Molecular Formula |
C16H14FN5OS |
Molecular Weight |
343.4 g/mol |
IUPAC Name |
4-fluoro-N-methyl-N-[4-[6-(methylamino)pyrimidin-4-yl]-1,3-thiazol-2-yl]benzamide |
InChI |
InChI=1S/C16H14FN5OS/c1-18-14-7-12(19-9-20-14)13-8-24-16(21-13)22(2)15(23)10-3-5-11(17)6-4-10/h3-9H,1-2H3,(H,18,19,20) |
InChI Key |
UTPGRZGMQVAYAA-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=NC=NC(=C1)C2=CSC(=N2)N(C)C(=O)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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